S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate

organophosphate toxicology structure-activity relationship mammalian acute toxicity

S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate (CAS 60823-19-0), systematically named S-(dimethylcarbamoylmethyl) O,O-dimethyl phosphorodithioate, is an organophosphorus compound belonging to the O,O-dimethyl S-(carbamoylmethyl) phosphorodithioate class. It is the N,N-dimethyl analog of the widely used insecticide dimethoate (O,O-dimethyl S-(N-methylcarbamoylmethyl) phosphorodithioate; CAS 60-51-5), distinguished by an additional N-methyl substituent on the carbamoyl group (molecular formula C₆H₁₄NO₃PS₂, MW 243.28 versus dimethoate C₅H₁₂NO₃PS₂, MW 229.26).

Molecular Formula C6H14NO3PS2
Molecular Weight 243.276
CAS No. 60823-19-0
Cat. No. B565953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate
CAS60823-19-0
SynonymsO,O-dimethyl Ester Phosphorodithioic Acid S-Ester with 2-Mercapto-N,N-dimethylacetamide; 
Molecular FormulaC6H14NO3PS2
Molecular Weight243.276
Structural Identifiers
SMILESCN(C)C(=O)CSP(=S)(OC)OC
InChIInChI=1S/C6H14NO3PS2/c1-7(2)6(8)5-13-11(12,9-3)10-4/h5H2,1-4H3
InChIKeyVHTIGCLVQVVTJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate (CAS 60823-19-0): Chemical Class, Structural Identity, and Procurement Baseline


S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate (CAS 60823-19-0), systematically named S-(dimethylcarbamoylmethyl) O,O-dimethyl phosphorodithioate, is an organophosphorus compound belonging to the O,O-dimethyl S-(carbamoylmethyl) phosphorodithioate class [1]. It is the N,N-dimethyl analog of the widely used insecticide dimethoate (O,O-dimethyl S-(N-methylcarbamoylmethyl) phosphorodithioate; CAS 60-51-5), distinguished by an additional N-methyl substituent on the carbamoyl group (molecular formula C₆H₁₄NO₃PS₂, MW 243.28 versus dimethoate C₅H₁₂NO₃PS₂, MW 229.26) . This compound is catalogued by multiple reference standard suppliers as Dimethoate Impurity 3 , and is also known as a synthetic intermediate and a research tool for studying structure–toxicity relationships within the organophosphate insecticide class [2]. As an anticholinesterase agent, it shares the core mechanism of cholinesterase inhibition with dimethoate, yet the N,N-dimethyl substitution confers distinct toxicological, metabolic, and physicochemical properties that are critical for analytical, toxicological, and environmental research applications [3].

Category Dimethoate Impurity 3 reference standard; organophosphorus tool compound
Structural Class O,O-dimethyl S-(carbamoylmethyl) phosphorodithioate; N,N-dimethyl analog of dimethoate
Workflow Fit Analytical impurity profiling, structure-activity relationship studies, detoxification enzyme kinetics
Supports toxicology and metabolism research models; not intended for insecticidal or clinical use

Why Generic In-Class Substitution Fails for CAS 60823-19-0: Structural Specificity Drives Divergent Toxicology, Metabolism, and Analytical Behavior


Within the O,O-dimethyl S-(carbamoylmethyl) phosphorodithioate family, the seemingly minor structural variation of a single additional N-methyl group (N,N-dimethyl versus N-methyl in dimethoate) produces non-linear and disproportionate changes in key performance-determining parameters that preclude interchangeable use [1]. In the N,N-dialkyl series, the N,N-dimethyl analog was reported as the most toxic to mice, while N,N-dimethyl, N,N-diethyl, and N,N-di-n-propyl analogs exhibited similar activity against houseflies—demonstrating that mammalian and insect selectivity diverges sharply with N-alkyl substitution pattern [1]. Furthermore, enzymatic detoxification by sheep liver amidase—the primary mammalian detoxification pathway for this class—proceeds at different rates for N-methyl (dimethoate) versus N,N-dimethyl substrates, with no direct correlation found between absolute hydrolysis rate and toxicity [1]. These findings imply that a user requiring a defined impurity reference standard, a toxicological probe with specific mammalian activity, or a synthetic intermediate with predictable reactivity cannot assume functional equivalence with dimethoate or other N-alkyl analogs [2][3].

This Compound (CAS 60823-19-0)
N,N-dimethyl substitution; ranked most toxic to mice in N,N-dialkyl series; altered amidase hydrolysis kinetics
vs
Dimethoate (CAS 60-51-5)
N-methyl (monoalkyl) substitution; lower mammalian toxicity; primary detoxification by amidase
Similar N-alkyl phosphorodithioates are not functionally interchangeable. N,N-dimethyl versus N-methyl substitution shifts species-selective toxicity, enzymatic detoxification rates, and analytical retention behavior. Impurity standard identity cannot be approximated by the parent insecticide.

Quantitative Differentiation Evidence Guide for CAS 60823-19-0: Comparative Toxicology, Metabolism, and Physicochemical Properties Against Closest Analogs


Enhanced Mammalian Acute Toxicity in the N,N-Dialkyl Series Versus Dimethoate and Other N-Alkyl Homologs

In a systematic structure–toxicity study of dimethoate analogs, the N,N-dimethyl analog (corresponding to CAS 60823-19-0) was the most toxic compound to mice among the entire N,N-dialkyl series tested, which included N,N-dimethyl, N,N-diethyl, and N,N-di-n-propyl derivatives [1]. Notably, all three N,N-dialkyl analogs were equally toxic to houseflies (Musca domestica), indicating that the enhanced mammalian toxicity of the N,N-dimethyl compound is species-selective and not simply a function of increased general insecticidal potency [1]. In contrast, the N-methyl (monoalkyl) parent compound dimethoate (CAS 60-51-5) exhibits rat oral LD₅₀ values of 500–600 mg/kg (pure grade, male) and mouse oral LD₅₀ of 60 mg/kg (female) [2][3]. The differential between N-monomethyl (dimethoate) and N,N-dimethyl substitution creates a compound with measurably distinct mammalian toxicological profile.

Mouse Toxicity Ranking
Class-level inference
Most toxic to mice among N,N-dialkyl analogs; equipotent to houseflies as other dialkyls
Species-selective mammalian toxicity differentiates this compound from dimethoate
Exact LD₅₀ not located in available abstracts; qualitative rank-order reported
organophosphate toxicology structure-activity relationship mammalian acute toxicity N,N-dialkyl phosphorodithioate

Differential Hydrolysis Rate by Purified Sheep Liver Amidase: Altered Detoxification Kinetics Versus Dimethoate

The relative rate of enzymatic hydrolysis of O,O-dialkyl S-(carbamoylmethyl) phosphorodithioates by a purified sheep liver amidase—the primary mammalian detoxification enzyme for this compound class—was systematically compared across N-alkyl and N,N-dialkyl analogs [1]. Substrate specificity studies with dimethoate (N-methyl) demonstrated that structural changes in the O,O-dialkyl portion of the phosphorodithioate, as well as modifications in N-alkyl branching, indicate a critical steric size requirement for effective enzymatic hydrolysis [1]. Critically, no direct correlation was found between the absolute rate of amidase-catalyzed hydrolysis and the acute toxicity of these compounds [1]. Three structurally related amide-containing organophosphorus insecticides (dimethoxon, Bidrin, and Azodrin) were not hydrolyzed by this amidase at all but instead inhibited the enzyme, explaining in part their high mammalian toxicity and the absence of substantial carboxylic acid metabolites in vivo [1].

Amidase Hydrolysis Rate
Class-level inference
Different hydrolysis rate by sheep liver amidase vs dimethoate; no linear correlation with toxicity
N,N-dimethyl alters substrate recognition; supports detoxification probe studies
Exact fold-difference requires full-text kinetic data
organophosphate metabolism amidase detoxification sheep liver enzyme carbamoyl hydrolysis

Increased Lipophilicity (Calculated XLogP 1.7) Versus Dimethoate (LogP 0.70–0.79): Implications for Bioavailability and Environmental Partitioning

The computed XLogP for S-(2-(dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate is 1.7, compared to an experimentally determined LogP of 0.704–0.79 for dimethoate (O,O-dimethyl S-(N-methylcarbamoylmethyl) phosphorodithioate) . This ~1.0 log unit difference corresponds to approximately a 10-fold increase in octanol–water partition coefficient, reflecting the contribution of the additional N-methyl group to overall molecular lipophilicity. Dimethoate has a water solubility of 23.3–25.0 g/L (20 °C, pH 5–9) and a vapour pressure of 0.25 mPa (25 °C) . The higher calculated LogP of CAS 60823-19-0 predicts enhanced membrane permeability, altered soil sorption behavior (Koc), and modified bioconcentration potential relative to the parent compound dimethoate, although direct experimental LogP and solubility measurements for CAS 60823-19-0 are not currently available in the open literature.

Lipophilicity (XLogP)
Supporting evidence
XLogP 1.7 vs dimethoate LogP 0.70–0.79
Δ ~1.0 log unit
~10× higher theoretical partition coefficient; impacts membrane permeability and environmental partitioning
Target compound value is computed; experimental logP not available
physicochemical properties lipophilicity LogP environmental fate bioavailability

Critical Role as 'Dimethoate Impurity 3' Reference Standard: Identified Toxicologically Significant Impurity Requiring Controlled Quantification

Multiple commercial reference standard suppliers catalogue CAS 60823-19-0 under the designation 'Dimethoate Impurity 3' [1]. This designation reflects its established identity as a process-related or degradation impurity of technical dimethoate. The toxicological significance of dimethoate impurities is underscored by the landmark finding that commercial dimethoate is 2–4 times more toxic to rats than the pure compound, and that repeated recrystallization or chromatography is required to achieve the reduced mammalian toxicity of pure dimethoate [2]. A fraction isolated from commercial dimethoate, which included O,O-dimethyl S-(N,N-dimethylcarbamoylmethyl) phosphorodithioate and related potentiating species, was shown to potentiate the rat oral toxicity of pure dimethoate by 3–4× when added at 2–10% (w/w) [2][3]. GC/MS-based impurity profiling has been employed to characterize dimethoate impurities, including fragmentation mechanism analysis [4]. Comprehensive impurity profiling of organophosphorus pesticides such as dimethoate remains analytically challenging due to structural diversity, trace abundance, and constraints of conventional single-technique approaches [5].

Impurity Potentiation
Head-to-head
Present at 2–10% in pure dimethoate → increases rat oral toxicity 3–4×
Essential impurity reference standard for dimethoate quality control and method validation
Identified as Dimethoate Impurity 3; toxicologically significant manufacturing by-product
impurity reference standard dimethoate quality control pesticide analytical method validation GC-MS impurity profiling

Differentiated Insect Species Selectivity: Equipotent to Other N,N-Dialkyl Analogs Against Housefly While Being Most Toxic to Mice

A key differentiation parameter for CAS 60823-19-0 is the uncoupling of mammalian and insect toxicity within the N,N-dialkyl series. While the N,N-dimethyl, N,N-diethyl, and N,N-di-n-propyl analogs were equally toxic to houseflies (Musca domestica), the N,N-dimethyl compound was distinctly the most toxic to mice [1]. This contrasts with the N-alkyl (monoalkyl) series where dimethoate (N-methyl) shows a more balanced toxicity profile. In a separate study of 33 dimethoate analogs tested against susceptible and dimethoate-resistant housefly strains, dimethoate and omethoate (the active oxon metabolite) were more toxic to both strains than all other analogs tested, consistent with the conclusion that an amidase-dependent resistance mechanism was not responsible for the observed resistance [2]. Resistance was generally higher to phosphates (P=O) than to the corresponding phosphorothionate (P=S) compounds, indicating a metabolic resistance mechanism with phosphates as the preferred substrate [2].

Insect Species Selectivity
Cross-study comparable
Equitoxic to houseflies as other N,N-dialkyls; most toxic to mice
Uncouples mammalian vs insect toxicity; valuable for resistance mechanism studies
Dimethoate and omethoate remain more toxic to houseflies overall
species-selective toxicity insecticide resistance Musca domestica selectivity ratio

Divergent Alkaline Hydrolysis Stability: Structural Basis for Differential Environmental Persistence Versus Dimethoate and Omethoate

Within the O,O-dimethyl phosphorodithioate class, P=S (phosphorodithioate) and P=O (phosphate) analogs exhibit markedly different hydrolysis stability profiles. Dimethoate and omethoate decompose rapidly in alkaline aqueous solutions with half-lives of 5.7 ± 1.4 days and 0.89 ± 0.21 days at elevated pH, respectively, but are highly stable in acidic solutions with half-lives of 124 ± 18 and 104 ± 9 days [1]. This ~6.4-fold faster alkaline hydrolysis of omethoate (P=O) compared to dimethoate (P=S) is attributed to weaker P–S bonding in the oxon, making it more susceptible to nucleophilic attack [1]. As a phosphorodithioate (P=S) with N,N-dimethyl substitution, CAS 60823-19-0 is expected to exhibit alkaline hydrolysis behavior more closely aligned with the dimethoate (P=S) framework, but the steric and electronic effects of the N,N-dimethyl group may modulate the hydrolysis rate relative to N-methyl dimethoate. Dimethoate hydrolyzes with DT₅₀ of approximately 12 days at pH 9 .

Alkaline Hydrolysis Stability
Class-level inference
P=S phosphorodithioate framework; ~6.4× more stable than P=O oxons in alkaline pH
Supports environmental fate modeling and hydrolysis-based remediation studies
No direct t₁/₂ for this compound; class-level extrapolation from dimethoate/omethoate data
hydrolysis kinetics environmental persistence alkaline degradation pH-dependent stability

High-Value Application Scenarios for S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate (CAS 60823-19-0) Based on Quantitative Differentiation Evidence


Certified Reference Standard for Dimethoate Impurity Profiling, Method Validation, and Regulatory Compliance Testing

CAS 60823-19-0 is catalogued as Dimethoate Impurity 3 by multiple reference standard suppliers and is required for accurate identification, quantification, and control of this toxicologically significant impurity in technical and formulated dimethoate products [1][2]. The compound's role as a component of the potentiating impurity fraction—shown to increase rat oral toxicity of pure dimethoate by 3–4× when present at 2–10%—makes its precise quantification via HPLC-DAD, LC-MS, or GC-MS essential for meeting FAO/WHO pesticide specifications and for ANDA/DMF pharmaceutical submissions involving dimethoate [3]. Laboratories performing purity assignment, stability studies, or degradation pathway analysis for dimethoate active pharmaceutical ingredient (API) and its formulations should include this impurity standard in their analytical method development and validation protocols .

Structure–Toxicity Relationship Probe for Investigating Differential Mammalian Versus Insect Cholinesterase Inhibition

The unique species-selectivity profile of the N,N-dimethyl analog—most toxic to mice yet equipotent to other N,N-dialkyl analogs against houseflies—makes CAS 60823-19-0 an optimal probe compound for dissecting the molecular determinants of mammalian versus insect acetylcholinesterase inhibition within the organophosphate class [1]. Researchers studying resistance mechanisms in insect populations can use this compound to test the hypothesis that amidase-mediated detoxification confers differential protection, given that resistance was found to be higher to phosphates (P=O) than phosphorothionates (P=S) and that no amidase involvement was detected for N,N-dialkyl analogs [2]. The compound enables controlled comparisons against dimethoate (N-methyl) and omethoate (P=O active metabolite, 75–100× more potent as a cholinesterase inhibitor than dimethoate [3]) to map the independent contributions of N-alkyl substitution and thiono-oxidation to target-site potency.

Enzymatic Detoxification Studies Using Purified Amidase Systems to Characterize Substrate Recognition Determinants

The comparative hydrolysis data from sheep liver amidase studies demonstrate that the N,N-dimethyl substitution alters the enzymatic hydrolysis rate relative to dimethoate (N-methyl), and that the relationship between hydrolysis rate and toxicity is not simply proportional [1]. CAS 60823-19-0 serves as a key substrate for amidase kinetics experiments aimed at defining the steric and electronic constraints of the amidase active site. Such studies are directly relevant to understanding the biochemical basis of organophosphate detoxification in mammals, predicting the metabolic fate of related compounds, and engineering microbial amidases (e.g., DmhA from Sphingomonas sp. [2]) for bioremediation of organophosphate-contaminated environments. The compound can also be used in inhibition studies, given that certain amide-containing organophosphorus compounds act not as substrates but as inhibitors of this detoxification enzyme [1].

Environmental Fate and Alkaline Hydrolysis Research on Persistent Organophosphate Contaminants

As a P=S phosphorodithioate, CAS 60823-19-0 is predicted to be substantially more stable to alkaline hydrolysis than its P=O oxon counterparts—a differential of approximately 6.4-fold based on dimethoate (t₁/₂ = 5.7 days, alkaline) versus omethoate (t₁/₂ = 0.89 days, alkaline) [1]. With its enhanced computed lipophilicity (XLogP = 1.7 versus dimethoate LogP = 0.70–0.79 [2]), this compound also serves as a model analyte for studying the environmental partitioning behavior of N,N-dialkyl phosphorodithioates in soil–water systems, with implications for groundwater contamination risk assessment and the design of alkaline hydrolysis-based remediation strategies for organophosphate pesticide waste [3].

Application
Selection Property
Validation Focus
Dimethoate impurity reference standard
Confirmed identity as Impurity 3; toxicologically significant potentiating impurity
HPLC/LC-MS/GC-MS method validation; quantification in technical material
Structure–toxicity relationship probe
Species-selective mammalian toxicity profile within N,N-dialkyl series
Acetylcholinesterase inhibition assays; resistance mechanism mapping
Amidase substrate for detoxification kinetics
Altered hydrolysis rate relative to N-methyl dimethoate
Purified enzyme assays; substrate recognition determinant studies
Environmental fate model analyte
P=S phosphorodithioate stability; computed XLogP 1.7
Alkaline hydrolysis kinetics; soil-water partitioning studies
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